molecular formula C8H13NO2 B13157377 3-Hydroxy-3-(oxan-3-yl)propanenitrile

3-Hydroxy-3-(oxan-3-yl)propanenitrile

Cat. No.: B13157377
M. Wt: 155.19 g/mol
InChI Key: HZMXBKYSNKVAAX-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(oxan-3-yl)propanenitrile is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of a hydroxy group, an oxane ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(oxan-3-yl)propanenitrile typically involves the reaction of oxan-3-yl derivatives with cyanide sources under controlled conditions. One common method includes the use of oxan-3-yl bromide and sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the desired product, such as distillation or crystallization.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of oxan-3-yl ketones or aldehydes.

    Reduction: Formation of 3-Hydroxy-3-(oxan-3-yl)propylamine.

    Substitution: Formation of substituted oxan-3-yl derivatives.

Scientific Research Applications

3-Hydroxy-3-(oxan-3-yl)propanenitrile has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(oxan-3-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

  • 3-Hydroxy-3-(oxan-4-yl)propanenitrile
  • 3-Hydroxy-3-(oxan-2-yl)propanenitrile
  • 3-Hydroxy-3-(tetrahydrofuran-3-yl)propanenitrile

Comparison: 3-Hydroxy-3-(oxan-3-yl)propanenitrile is unique due to the specific position of the hydroxy group and the oxane ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For example, the position of the hydroxy group can affect the compound’s ability to form hydrogen bonds and participate in specific chemical reactions.

Properties

IUPAC Name

3-hydroxy-3-(oxan-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h7-8,10H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMXBKYSNKVAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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